molecular formula C7H6N2S B12926069 6H-Thiopyrano[3,2-d]pyrimidine CAS No. 33526-08-8

6H-Thiopyrano[3,2-d]pyrimidine

Cat. No.: B12926069
CAS No.: 33526-08-8
M. Wt: 150.20 g/mol
InChI Key: PHQVXPYZZSPBHC-UHFFFAOYSA-N
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Description

6H-Thiopyrano[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system consisting of a thiopyran ring and a pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Thiopyrano[3,2-d]pyrimidine typically involves cyclization reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives. This reaction is often carried out in aqueous ethanol at room temperature using photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts under visible light-mediated conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the Knoevenagel-Michael cyclocondensation reaction suggests potential for industrial application. The reaction’s high yield, energy efficiency, and operational simplicity make it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6H-Thiopyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the thiopyran ring, affecting the compound’s electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dioxane and may require catalysts or light-mediated activation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce aryl or alkyl groups onto the pyrimidine ring .

Mechanism of Action

The mechanism by which 6H-Thiopyrano[3,2-d]pyrimidine exerts its effects involves the inhibition of PDE4B. This enzyme plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE4B, this compound increases cAMP levels, leading to anti-inflammatory effects .

Comparison with Similar Compounds

6H-Thiopyrano[3,2-d]pyrimidine can be compared to other heterocyclic compounds with similar structures, such as:

The uniqueness of this compound lies in its specific ring fusion and sulfur atom, which contribute to its distinct chemical and biological properties.

Biological Activity

6H-Thiopyrano[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a heterocyclic compound characterized by a thiopyrano ring fused to a pyrimidine structure. Its derivatives have been explored for various pharmacological applications, particularly in the fields of anti-inflammatory and antiviral therapies.

Phosphodiesterase Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of phosphodiesterase 4B (PDE4B). This enzyme is crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4B leads to increased cAMP levels, activating Protein Kinase A (PKA) and influencing various cellular processes such as inflammation and cell proliferation .

Biological Activities

The biological activities associated with this compound and its derivatives include:

  • Anti-inflammatory Effects : Studies indicate that these compounds can significantly suppress inflammatory responses by modulating immune cell activity through cAMP elevation .
  • Antiviral Activity : Recent research has demonstrated that certain derivatives exhibit potent antiviral properties against HIV-1, with some compounds showing effective binding to reverse transcriptase and favorable pharmacokinetic profiles .
  • Anticancer Potential : Compounds derived from this class have shown promise as multitargeted kinase inhibitors, effectively inhibiting pathways involved in tumor growth and angiogenesis .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryPDE4B inhibition leading to increased cAMP
Antiviral (HIV-1)Binding to reverse transcriptase
AnticancerInhibition of multiple kinases
AntimicrobialVarious mechanisms including enzyme inhibition

Detailed Research Findings

  • Anti-inflammatory Research : A study demonstrated that 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives effectively reduced pro-inflammatory cytokines in vitro. The mechanism was linked to the activation of PKA pathways that downregulate inflammatory mediators.
  • Antiviral Efficacy : In a series of experiments involving HIV-1 strains with NNRTI-resistant mutations, specific derivatives showed EC50 values ranging from 0.9 to 8.4 nM, outperforming standard treatments like etravirine. These findings suggest a significant potential for developing new antiviral agents based on this scaffold .
  • Cancer Research : The multitargeted approach of certain thiopyrano-pyrimidine derivatives has been explored in cancer models. Compounds were shown to inhibit key kinases involved in cell proliferation and survival, indicating their potential as anticancer drugs .

Properties

CAS No.

33526-08-8

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

6H-thiopyrano[3,2-d]pyrimidine

InChI

InChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-2,4-5H,3H2

InChI Key

PHQVXPYZZSPBHC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC=NC=C2S1

Origin of Product

United States

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